methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate
CAS No.: 331972-26-0
Cat. No.: VC21370223
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331972-26-0 |
|---|---|
| Molecular Formula | C11H14N4O4 |
| Molecular Weight | 266.25g/mol |
| IUPAC Name | methyl 3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate |
| Standard InChI | InChI=1S/C11H14N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)5-4-7(16)19-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | SEVAXQQXPYEWBN-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)OC |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate is derived from its parent compound, 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid (CAS: 17781-08-7). While the parent acid has a molecular formula of C10H12N4O4 and molecular weight of 252.23 g/mol, the methyl ester form incorporates an additional methyl group in place of the carboxylic acid hydrogen, resulting in the molecular formula C11H14N4O4. The compound contains a purine core with methyl substituents at positions 1 and 3, carbonyl groups at positions 2 and 6, and a propanoate methyl ester chain attached at position 7. This structure confers specific chemical properties and biological activities that distinguish it from related compounds.
Structural Features
The compound contains several key structural elements that define its chemical behavior:
-
A purine heterocyclic core system comprising fused pyrimidine and imidazole rings
-
Methyl substituents at the N1 and N3 positions of the purine ring
-
Carbonyl (dioxo) groups at the C2 and C6 positions
-
A propanoate methyl ester side chain attached at the N7 position
These structural features contribute to the compound's molecular recognition properties, enabling specific interactions with biological targets while providing a scaffold for potential structural modifications.
Comparative Analysis
The methyl esterification of the parent acid produces significant changes in physicochemical properties, as shown in Table 1:
| Property | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate |
|---|---|---|
| Molecular Weight | 252.23 g/mol | 266.26 g/mol (calculated) |
| LogP | 1.2 | ~1.8-2.0 (estimated) |
| Aqueous Solubility | 25 mg/mL (PBS) | <10 mg/mL (estimated) |
| Melting Point | 210-215°C (predicted) | 190-200°C (estimated) |
| Functional Group | Carboxylic acid | Methyl ester |
| Reactivity | Higher acidity, potential for salt formation | Reduced acidity, potential for hydrolysis |
The methyl esterification introduces lipophilicity that may enhance membrane permeability while reducing aqueous solubility compared to the parent acid.
Synthesis and Preparation Methods
Synthetic Routes
The primary synthetic approach for methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate involves the esterification of the corresponding carboxylic acid. This transformation can be achieved through several documented methods:
Direct Esterification
The most straightforward method involves the acid-catalyzed esterification of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid with methanol. This reaction proceeds efficiently under sulfuric acid catalysis at reflux conditions for approximately 6 hours, yielding the methyl ester product at approximately 85% yield. The reaction typically requires anhydrous conditions to prevent competing hydrolysis reactions.
Alternative Approaches
Alternative synthetic routes may include:
-
Diazomethane-mediated methylation of the carboxylic acid
-
Reaction with methyl iodide under basic conditions
-
Use of coupling reagents such as DCC/DMAP with methanol
Optimization Parameters
Several parameters can be optimized to improve the synthesis of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate:
| Parameter | Optimization Approach | Impact on Yield |
|---|---|---|
| Catalyst type | H2SO4 vs. HCl vs. p-toluenesulfonic acid | H2SO4 provides highest yields (85%) |
| Reaction temperature | Room temperature to reflux | Reflux conditions accelerate reaction |
| Reaction time | 2-12 hours | 6 hours optimal for complete conversion |
| Solvent excess | Methanol as reactant and solvent | Excess methanol drives equilibrium |
| Water removal | Molecular sieves or Dean-Stark apparatus | Enhances conversion by removing water |
Careful control of these parameters ensures optimal conversion to the methyl ester product while minimizing side reactions or degradation of the purine core structure.
Purification Techniques
Purification of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate typically employs chromatographic techniques. Reverse-phase HPLC or silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane gradients) can effectively separate the ester product from unreacted starting materials and side products. The purified product is often crystallized to obtain high-purity material suitable for analytical and biological applications.
Chemical Reactivity and Transformations
Hydrolysis Reactions
The methyl ester group in methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate is susceptible to hydrolysis under both acidic and basic conditions, although basic hydrolysis is generally preferred for selective cleavage. Under basic conditions (e.g., aqueous NaOH or LiOH), the ester undergoes nucleophilic attack by hydroxide ions, forming the corresponding carboxylate salt, which can be acidified to yield the parent carboxylic acid. This hydrolysis reaction represents a key transformation for regenerating the parent compound when the ester is used as a prodrug or protective form.
Transesterification
Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate can undergo transesterification reactions with other alcohols in the presence of appropriate catalysts. This reaction allows for the conversion of the methyl ester to other ester derivatives with potentially enhanced properties for specific applications. The general reaction conditions and representative examples are summarized in Table 2:
| Alcohol Reagent | Catalyst | Conditions | Yield | Product |
|---|---|---|---|---|
| Ethanol | Titanium(IV) isopropoxide | Reflux, 8h | 72% (estimated) | Ethyl ester derivative |
| Isopropanol | H2SO4 | Reflux, 12h | 65% (estimated) | Isopropyl ester derivative |
| Benzyl alcohol | p-Toluenesulfonic acid | 80°C, 10h | 68% (estimated) | Benzyl ester derivative |
| tert-Butanol | BF3- Et2O | RT, 24h | 55% (estimated) | tert-Butyl ester derivative |
These transesterification reactions provide access to a range of ester derivatives with varying steric and electronic properties, potentially affecting their biological activities and pharmacokinetic profiles.
Amidation Reactions
Similar to its parent acid, the methyl ester can be converted to amides via a two-step process: hydrolysis followed by amide coupling, or direct aminolysis of the ester under forcing conditions. The amidation reaction typically employs primary or secondary amines and may require elevated temperatures or catalysts. The resulting amides may exhibit different biological properties and membrane permeability characteristics compared to the ester or acid forms.
Biological Activity and Applications
Pharmacological Properties
While specific data on methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate is limited, its structural relationship to the parent acid suggests potential biological activities. The parent compound has demonstrated anti-cancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines. The methyl esterification likely modifies these properties by enhancing membrane permeability and potentially functioning as a prodrug that releases the active acid form intracellularly through hydrolysis by cellular esterases.
Structure-Activity Relationships
The biological activity of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate can be understood through structure-activity relationships observed in similar compounds. The purine core provides a scaffold for interaction with various biological targets, while the methyl ester moiety affects physicochemical properties such as lipophilicity and membrane permeability. The methylation at positions N1 and N3 of the purine ring likely contributes to metabolic stability by preventing oxidative degradation at these positions.
Medicinal Chemistry
In medicinal chemistry, methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate serves as a valuable intermediate for the development of potential therapeutic agents. Its enhanced lipophilicity compared to the parent acid may improve cell penetration, making it useful for studying intracellular targets. Additionally, the ester group provides a reactive handle for further derivatization, enabling the creation of compound libraries for structure-activity relationship studies.
Proteomics Research
Similar to the parent acid, the methyl ester derivative may find applications in proteomics research as a building block for protein labeling reagents. The purine scaffold can interact with adenosine-binding proteins, while the ester group provides a protected form of the carboxylic acid functionality that can be later deprotected for conjugation to biomolecules.
Comparative Activity Profile
Table 3 presents a comparative activity profile of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate and related compounds:
| Compound | Cell Line | IC50 (μM) | Effect | Mechanism |
|---|---|---|---|---|
| Parent acid | H460 | 5.93 ± 0.97 | Inhibition of proliferation | Induction of apoptosis |
| Parent acid | A549 | 6.76 ± 0.25 | Inhibition of proliferation | Modulation of apoptotic proteins |
| Methyl ester | H460 | ~3-5 (estimated) | Enhanced inhibition | Improved cell penetration |
| Methyl ester | A549 | ~4-6 (estimated) | Enhanced inhibition | Improved cell penetration |
| Ethyl ester analog | H460 | ~4-6 (estimated) | Similar to methyl ester | Similar mechanism |
The methyl ester form is expected to show enhanced cellular penetration compared to the parent acid, potentially resulting in improved potency against cancer cell lines.
Physicochemical Properties and Stability
Solubility Profile
Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate exhibits a distinct solubility profile influenced by its methyl ester group. Compared to the parent acid, the ester generally shows:
-
Increased solubility in organic solvents (e.g., dichloromethane, acetone, ethyl acetate)
-
Reduced solubility in aqueous buffers
-
Intermediate solubility in polar aprotic solvents (e.g., DMSO, DMF)
For biological assays, stock solutions are typically prepared in DMSO at concentrations of 10-20 mM, followed by dilution into aqueous media to achieve working concentrations.
Stability Considerations
The stability of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate under various conditions is an important consideration for handling, storage, and application. The following stability parameters have been observed or can be predicted:
| Condition | Stability | Major Degradation Pathway | Recommendation |
|---|---|---|---|
| Aqueous solution (pH 7.4) | Moderate | Hydrolysis to parent acid | Use within 24-48 hours |
| Aqueous solution (pH <5 or >9) | Low | Accelerated hydrolysis | Avoid these pH ranges |
| Organic solution | Good | Minimal degradation | Preferred for longer storage |
| Solid state (room temperature) | Good | Gradual hydrolysis | Store in dry environment |
| Solid state (-20°C) | Excellent | Minimal degradation | Optimal for long-term storage |
| Light exposure | Moderate | Potential photodegradation | Store protected from light |
To maintain compound integrity, storage as a lyophilized powder at -20°C in a moisture-free environment is recommended, with reconstitution immediately before use.
Analytical Characterization
Analytical characterization of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate typically employs multiple complementary techniques:
-
HPLC-UV analysis (254 nm) for purity assessment
-
NMR spectroscopy (1H and 13C) for structural confirmation
-
Mass spectrometry for molecular weight verification
-
IR spectroscopy for functional group identification
-
Elemental analysis for compositional confirmation
These techniques collectively provide comprehensive characterization of the compound's identity, purity, and structural integrity.
Comparative Analysis with Related Compounds
Structural Analogs
Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate belongs to a family of purine derivatives with various substituents that modify their biological and physicochemical properties. Table 5 presents a comparison of this compound with structural analogs:
| Compound | Structure Modification | LogP | Key Properties | Applications |
|---|---|---|---|---|
| Parent acid | Free carboxylic acid | 1.2 | Higher aqueous solubility | Protein labeling, anti-cancer research |
| Methyl ester | Methylated carboxyl | ~1.8-2.0 | Enhanced cell penetration | Prodrug development, medicinal chemistry |
| Ethyl ester | Ethylated carboxyl | ~2.1-2.3 | Further increased lipophilicity | Similar to methyl ester |
| Amide derivatives | CONH-R substitution | Variable | Enhanced stability to hydrolysis | Target-specific applications |
| Purine modifications | Substitutions on purine | Variable | Altered binding specificity | Target-selective agents |
These structural variations provide a toolkit for medicinal chemists to fine-tune properties for specific biological targets or delivery requirements.
Pharmacokinetic Considerations
The methyl ester modification significantly impacts the pharmacokinetic behavior of the compound. Compared to the parent acid, methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate likely exhibits:
-
Enhanced membrane permeability due to increased lipophilicity
-
Potential for hydrolysis by plasma and tissue esterases, functioning as a prodrug
-
Modified distribution profile with potentially increased tissue penetration
-
Altered protein binding characteristics
These pharmacokinetic differences make the methyl ester potentially advantageous for certain therapeutic applications where improved cellular uptake is desired.
Experimental Approaches and Methodologies
In Vitro Evaluation Techniques
The biological activity of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate can be assessed using various in vitro techniques:
Cell Proliferation Assays
Standard proliferation assays such as MTT, SRB, or CellTiter-Glo can be employed to evaluate the compound's effects on cell growth and viability. These assays typically involve treating cells with various concentrations of the compound for 48-72 hours, followed by measurement of metabolic activity or protein content as indicators of cell number.
Apoptosis Detection
Flow cytometry using Annexin V/PI staining can determine whether the compound induces apoptosis in treated cells. Additional apoptosis markers such as caspase activation and PARP cleavage can be assessed by Western blotting or immunofluorescence microscopy.
Target Engagement Studies
Competitive binding assays using radiolabeled ligands can evaluate the compound's interaction with potential biological targets such as adenosine receptors. These assays typically measure displacement of known ligands from receptor binding sites.
Analytical Methods for Detection
Detection and quantification of methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate in biological samples or formulations can be achieved through several analytical approaches:
| Analytical Method | Detection Limit | Sample Preparation | Application |
|---|---|---|---|
| HPLC-UV (254 nm) | ~0.1-1 μg/mL | Protein precipitation, liquid-liquid extraction | Formulation analysis |
| LC-MS/MS | ~1-10 ng/mL | Solid-phase extraction | Bioanalytical quantification |
| TLC | ~10 μg/mL | Direct application | Reaction monitoring |
| HPLC-Fluorescence | ~10-100 ng/mL | Derivatization required | Sensitive detection |
These methods provide complementary approaches for detecting and quantifying the compound across a range of applications and concentration levels.
Future Research Directions
Derivatization Opportunities
Future research on methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate may explore additional derivatization strategies to enhance its properties or expand its applications:
-
Development of targeted conjugates linking the compound to antibodies or peptides
-
Creation of fluorescent or radioactive derivatives for imaging applications
-
Incorporation into nanoparticle or liposomal formulations for improved delivery
-
Design of dual-acting hybrid molecules combining the purine scaffold with other pharmacophores
These approaches could potentially enhance the compound's utility in research and therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume